1-Cyclopropyl-2-fluoro-3-methylbenzene
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Overview
Description
1-Cyclopropyl-2-fluoro-3-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-fluoro-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a reduction process . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an acyl chloride to introduce the cyclopropyl group onto the benzene ring. Subsequent fluorination and methylation steps can be carried out using appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 1-cyclopropyl-2-bromo-3-methylbenzene, while oxidation can produce cyclopropyl-2-fluoro-3-methylbenzoquinone.
Scientific Research Applications
1-Cyclopropyl-2-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound’s benzene ring can act as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
1-Cyclopropyl-2-fluoro-3-methylbenzene can be compared with other similar compounds, such as:
1-Cyclopropyl-2-fluorobenzene: Lacks the methyl group, resulting in different reactivity and properties.
1-Cyclopropyl-3-methylbenzene: Lacks the fluorine atom, affecting its chemical behavior and applications.
2-Fluoro-3-methylbenzene: Lacks the cyclopropyl group, leading to variations in its physical and chemical properties.
Properties
Molecular Formula |
C10H11F |
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Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-cyclopropyl-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
WCYVHXQXPXMBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)F |
Origin of Product |
United States |
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